![molecular formula C22H24N2O3S B5226124 N~2~-ethyl-N~2~-(2-naphthylsulfonyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5226124.png)
N~2~-ethyl-N~2~-(2-naphthylsulfonyl)-N~1~-(2-phenylethyl)glycinamide
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Overview
Description
N2-ethyl-N2-(2-naphthylsulfonyl)-N1-(2-phenylethyl)glycinamide is a compound that likely exhibits interesting properties due to its structural components, including an ethyl group, a naphthylsulfonyl moiety, and a phenylethyl glycinamide structure. These features suggest potential applications in pharmaceuticals, materials science, and organic synthesis, given the known activities of similar sulfonyl and glycinamide compounds.
Synthesis Analysis
The synthesis of compounds similar to N2-ethyl-N2-(2-naphthylsulfonyl)-N1-(2-phenylethyl)glycinamide often involves multi-step organic reactions, including sulfonylation, ethylation, and amide bond formation. Techniques such as phase-transfer catalysis might be employed to facilitate reactions under milder conditions, optimizing yield and purity (Karayannidis & Achilias, 2007).
Molecular Structure Analysis
The molecular structure of this compound, featuring a naphthylsulfonyl group and a glycinamide moiety, suggests potential for significant π-π interactions, which could influence its solid-state packing and electronic properties. Studies on naphthalene derivatives highlight their utility in organic electronics and photovoltaics due to their favorable electronic properties and structural versatility (Chlebosz et al., 2023).
properties
IUPAC Name |
2-[ethyl(naphthalen-2-ylsulfonyl)amino]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-2-24(17-22(25)23-15-14-18-8-4-3-5-9-18)28(26,27)21-13-12-19-10-6-7-11-20(19)16-21/h3-13,16H,2,14-15,17H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRSHFGIBARSDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCCC1=CC=CC=C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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